5-Hydroxy-2-[4-(2-methoxy-phenyl)-piperazin-1-ylmethyl]-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2-[4-(2-methoxy-phenyl)-piperazin-1-ylmethyl]-pyran-4-one is a complex organic compound that features a pyranone ring substituted with a hydroxy group and a piperazine moiety attached to a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-[4-(2-methoxy-phenyl)-piperazin-1-ylmethyl]-pyran-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by its coupling with a pyranone precursor. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, such as chromatography, ensures the removal of impurities and the isolation of the target compound.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-[4-(2-methoxy-phenyl)-piperazin-1-ylmethyl]-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Hydroxy-2-[4-(2-methoxy-phenyl)-piperazin-1-ylmethyl]-pyran-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-[4-(2-methoxy-phenyl)-piperazin-1-ylmethyl]-pyran-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7,8-trimethoxy-4H-chromen-4-one
- 4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-methyl-3-phenyl-
Uniqueness
5-Hydroxy-2-[4-(2-methoxy-phenyl)-piperazin-1-ylmethyl]-pyran-4-one is unique due to its specific substitution pattern and the presence of both a piperazine and a pyranone ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H20N2O4 |
---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
5-hydroxy-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one |
InChI |
InChI=1S/C17H20N2O4/c1-22-17-5-3-2-4-14(17)19-8-6-18(7-9-19)11-13-10-15(20)16(21)12-23-13/h2-5,10,12,21H,6-9,11H2,1H3 |
InChI Key |
CEAQIYUKTOYDJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)C(=CO3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.